4-(Propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate
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Overview
Description
4-(Propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate is an organic compound that features a complex aromatic structure This compound is notable for its unique combination of functional groups, including a bromine atom, a methoxy group, and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate typically involves multiple steps, starting from readily available aromatic compounds One common approach is the electrophilic aromatic substitution reaction, where a bromine atom is introduced into the benzene ringFinally, the sulfonate ester is formed by reacting the intermediate with a sulfonyl chloride under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient and scalable synthesis of the compound, minimizing the formation of by-products and ensuring high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of aldehydes or ketones.
Reduction Reactions: The sulfonate ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted aromatic compounds with various functional groups.
Oxidation Reactions: Formation of aldehydes or ketones.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
4-(Propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The bromine atom and sulfonate ester groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzenesulfonate: Lacks the propan-2-yl group, resulting in different reactivity and applications.
2-Methoxy-5-bromobenzenesulfonate: Similar structure but different substitution pattern, leading to variations in chemical behavior.
4-(Propan-2-yl)phenyl 2-methoxybenzenesulfonate: Similar but with different positioning of the bromine atom, affecting its reactivity.
Uniqueness
4-(Propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate is unique due to its specific combination of functional groups and their positions on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(4-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4S/c1-11(2)12-4-7-14(8-5-12)21-22(18,19)16-10-13(17)6-9-15(16)20-3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUQLGOKSUWDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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